molecular formula C22H22ClN3O4S B2630615 1-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1110821-77-6

1-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No. B2630615
CAS RN: 1110821-77-6
M. Wt: 459.95
InChI Key: KWFNVBCFXVNHON-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying how the compound can be synthesized from simpler starting materials. This often involves multiple steps, each with its own reagents and conditions. Common methods for synthesizing organic compounds include various types of coupling reactions, like the Suzuki-Miyaura coupling .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can depend on the functional groups present in the molecule. For example, a compound with a boronic ester group might undergo protodeboronation .

properties

IUPAC Name

[1-(4-chloro-2-methoxy-5-methylanilino)-1-oxopropan-2-yl] 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-11-7-18(19(29-3)9-16(11)23)25-20(27)12(2)30-22(28)14-8-17(13-5-6-13)26-21(31-4)15(14)10-24/h7-9,12-13H,5-6H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNVBCFXVNHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)OC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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